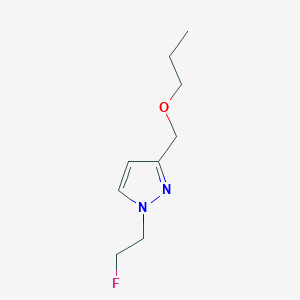

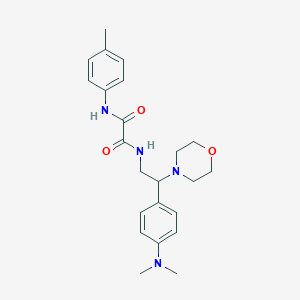

![molecular formula C11H13BrN4O3 B3013290 3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid CAS No. 2108407-56-1](/img/structure/B3013290.png)

3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid appears to be a novel molecule with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related pyrazolo[1,5-d][1,2,4]triazine derivatives, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with amino-pyrazole precursors. For instance, the synthesis of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives was achieved by diazotization of amino-pyrazole derivatives followed by reaction with substituted anilines . Similarly, the synthesis of pyrazolo[3,4-b]pyridine-based heterocycles involved reactions with arylidene malononitriles and other reagents . Although the exact synthesis of the compound is not detailed, these methods suggest that a similar approach could be employed, possibly involving bromination and cyclization steps .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-d][1,2,4]triazine derivatives is characterized by the presence of multiple heterocyclic rings. The structure-activity relationship of these compounds indicates that specific substitutions on the pyrazole ring can significantly influence biological activity . The use of two-dimensional NMR analyses and single-crystal X-ray diffraction analysis has been crucial in identifying the structures of these complex molecules .

Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-d][1,2,4]triazine derivatives can be inferred from the reactions of related compounds. For example, the brominated pyrazolo[3,4-b]pyridine derivative was used to construct new polyheterocyclic ring systems through reactions with various nucleophiles . The bromination step mentioned in the synthesis of 3-hydroxy-7-oxo-5,6-dihydropyrazolo-1,2,4-triazine suggests that bromine plays a key role in the reactivity of these compounds, potentially through electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds exhibit properties that are typical of heterocyclic molecules. These properties include solubility in organic solvents, reactivity with nucleophiles, and the ability to form stable crystalline structures . The presence of bromine and a propanoic acid group in the compound of interest suggests it may have increased reactivity and potential for further functionalization.

科学的研究の応用

Synthesis and Derivative Formation

- Research has explored the synthesis of various polyheterocyclic ring systems using related pyrazolo compounds as precursors. One study focused on using 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine to create new derivatives, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine derivatives, with potential applications in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Biological Activities

- A study synthesized S-glycosyl and S-alkyl derivatives of 1,2,4-Triazinone, showing significant anticancer activities in vitro, suggesting potential applications in cancer therapy (Saad & Moustafa, 2011).

- Another study reported the synthesis of various antipyrine-based heterocycles, including [1,2,4]triazolo[5,1-c][1,2,4]triazine, with certain compounds exhibiting anticancer and antimicrobial activities, indicating potential for pharmaceutical development (Riyadh, Kheder, & Asiry, 2013).

Chemical Reactivity and Structural Analysis

- Research into the reactivity of similar compounds, such as tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, led to the formation of new compounds with potential for further chemical exploration (Ivanov, 2020).

- The synthesis and structure of (E)-1-(3-Methylsulfanyl-1,2,4-triazin-5-yl)-ethanone O-Acryloyl Oxime were analyzed, providing insight into the stereochemistry of 1,2,4-triazine oximes, relevant to organic synthesis and pharmacological applications (Mojzych, Karczmarzyk, Fruziński, & Rykowski, 2007).

Antimicrobial and Antifungal Activities

- Some studies have synthesized new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, demonstrating antimicrobial activities, indicating potential for use in developing new antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

特性

IUPAC Name |

3-(3-bromo-4-oxo-2-propan-2-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O3/c1-6(2)9-8(12)10-11(19)15(4-3-7(17)18)13-5-16(10)14-9/h5-6H,3-4H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYUTHHGVLARNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2C=NN(C(=O)C2=C1Br)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013215.png)

![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013223.png)

![7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3013225.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-methyl-2-(2-phenylacetamido)butanoate](/img/structure/B3013226.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B3013228.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013229.png)